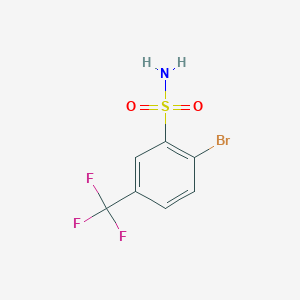

2-Bromo-5-(trifluoromethyl)benzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-5-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO2S/c8-5-2-1-4(7(9,10)11)3-6(5)15(12,13)14/h1-3H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEYFUGSQLUIFQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380902 | |

| Record name | 2-Bromo-5-(trifluoromethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351003-61-7 | |

| Record name | 2-Bromo-5-(trifluoromethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-(trifluoromethyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2-Bromo-5-(trifluoromethyl)benzenesulfonamide. The information is intended to support research and development activities in medicinal chemistry, chemical biology, and drug discovery.

Core Chemical Properties

This compound is a halogenated and trifluoromethyl-substituted aromatic sulfonamide. Its structural features, including a bromine atom, a trifluoromethyl group, and a sulfonamide moiety, make it a versatile building block in organic synthesis. The physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrF₃NO₂S | [1] |

| Molecular Weight | 304.08 g/mol | [1] |

| CAS Number | 351003-61-7 | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | 185-189 °C | [1] |

| Boiling Point | Not available | |

| Solubility | Sparingly soluble in water; soluble in organic solvents. | |

| SMILES | NS(=O)(=O)c1cc(ccc1Br)C(F)(F)F | [1] |

| InChI | 1S/C7H5BrF3NO2S/c8-5-2-1-4(7(9,10)11)3-6(5)15(12,13)14/h1-3H,(H2,12,13,14) | [1] |

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocols

Step 1: Diazotization of 2-Bromo-5-(trifluoromethyl)aniline

-

Materials: 2-Bromo-5-(trifluoromethyl)aniline, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), water, ice.

-

Procedure:

-

Dissolve 2-Bromo-5-(trifluoromethyl)aniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C.

-

Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting solution should be used immediately in the next step.

-

Step 2: Sulfonylation via Sandmeyer-type Reaction

-

Materials: Diazonium salt solution from Step 1, Sulfur Dioxide (SO₂), Copper(II) chloride (CuCl₂), acetic acid.

-

Procedure:

-

Prepare a solution of sulfur dioxide in acetic acid, saturated with copper(II) chloride.

-

Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the SO₂/CuCl₂ solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

-

Pour the reaction mixture onto ice and extract the product, 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride, with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Step 3: Ammonolysis of 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride

-

Materials: 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride, concentrated Ammonium Hydroxide (NH₄OH).

-

Procedure:

-

Dissolve the crude 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride in a suitable solvent like acetone.

-

Cool the solution in an ice bath and add an excess of concentrated ammonium hydroxide dropwise with stirring.[8][9][10][11]

-

Continue stirring at room temperature for a few hours.

-

Remove the solvent under reduced pressure.

-

The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Analytical Characterization

While specific experimental spectra for this compound are not available, the expected spectral data can be predicted based on its structure and data from analogous compounds.

Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | Aromatic protons will appear as multiplets in the downfield region (δ 7.5-8.5 ppm). The sulfonamide protons (-SO₂NH₂) will likely appear as a broad singlet, the chemical shift of which can be solvent-dependent. |

| ¹³C NMR | Aromatic carbons will resonate in the typical range of δ 120-140 ppm. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling. |

| ¹⁹F NMR | A singlet corresponding to the -CF₃ group is expected. The chemical shift will be characteristic of an aromatic trifluoromethyl group. |

| FT-IR (cm⁻¹) | - N-H stretching of the sulfonamide group (around 3300-3400 cm⁻¹).- Asymmetric and symmetric S=O stretching (around 1350-1300 and 1160-1130 cm⁻¹, respectively).- C-F stretching of the trifluoromethyl group (strong absorptions in the 1300-1100 cm⁻¹ region).- C-Br stretching (in the fingerprint region). |

| Mass Spectrometry (m/z) | The molecular ion peak [M]⁺ should be observed at approximately 303/305, showing the characteristic isotopic pattern for a bromine-containing compound. Fragmentation may involve the loss of SO₂NH₂ and other characteristic fragments of the aromatic ring.[12] |

Potential Biological Significance and Signaling Pathways

Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities.[13] The presence of the trifluoromethyl group can enhance metabolic stability and cell permeability, making this compound an interesting candidate for biological screening.

Antimicrobial Activity

Many sulfonamides exhibit antimicrobial properties by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[14][15][16] Folic acid is a vital precursor for the synthesis of nucleic acids. By blocking this pathway, sulfonamides inhibit bacterial growth.

Caption: Potential mechanism of antimicrobial action.

Anti-inflammatory Activity

Certain sulfonamide derivatives have demonstrated anti-inflammatory effects.[17] The mechanism can be complex and may involve the modulation of various inflammatory pathways. One key pathway is the inhibition of pro-inflammatory cytokine production, which can be regulated by transcription factors such as Nuclear Factor-kappa B (NF-κB).[18]

Caption: Potential anti-inflammatory mechanism of action.

Safety and Handling

Detailed toxicological data for this compound is not available. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a compound with significant potential for applications in medicinal chemistry and materials science. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and insights into its potential biological activities. Further experimental validation of the proposed synthesis and comprehensive biological screening are warranted to fully explore the utility of this molecule.

References

- 1. This compound 351003-61-7 [sigmaaldrich.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-Bromo-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. byjus.com [byjus.com]

- 8. An amine on reaction with benzene sulphonyl chloride class 12 chemistry JEE_Main [vedantu.com]

- 9. m.youtube.com [m.youtube.com]

- 10. An amine on reaction with benzenesulphonyl chloride produces a compound i.. [askfilo.com]

- 11. brainly.in [brainly.in]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. drugs.com [drugs.com]

- 16. iosrjournals.org [iosrjournals.org]

- 17. openaccesspub.org [openaccesspub.org]

- 18. Inflammatory Pathways of Sulfonamide Diuretics: Insights into SLC12A Cl- Symporters and Additional Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 2-Bromo-5-(trifluoromethyl)benzenesulfonamide (CAS 351003-61-7)

Disclaimer: Detailed experimental protocols, quantitative biological activity data, and specific mechanistic studies for 2-Bromo-5-(trifluoromethyl)benzenesulfonamide (CAS 351003-61-7) are not extensively available in peer-reviewed literature or public databases. This guide compiles the available data and presents a generalized, illustrative synthesis and potential areas of application based on the known properties of structurally related benzenesulfonamide derivatives. The experimental protocols provided are hypothetical and should be adapted and optimized by qualified personnel.

Introduction

This compound is a halogenated and trifluoromethyl-substituted aromatic sulfonamide. The benzenesulfonamide scaffold is a well-established pharmacophore found in a wide range of therapeutic agents. The inclusion of a trifluoromethyl (-CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. These characteristics suggest that this compound holds potential as a valuable intermediate in the synthesis of novel therapeutic agents and other specialty chemicals. This document provides a summary of its known properties and a technical overview of its potential synthesis and applications for researchers and drug development professionals.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 351003-61-7 |

| Molecular Formula | C₇H₅BrF₃NO₂S |

| Molecular Weight | 304.08 g/mol |

| Appearance | Solid |

| Melting Point | 185-189 °C |

| SMILES String | NS(=O)(=O)c1cc(ccc1Br)C(F)(F)F |

| InChI Key | QEYFUGSQLUIFQY-UHFFFAOYSA-N |

Illustrative Synthesis Protocol

While a specific, validated protocol for the synthesis of this compound is not publicly documented, a plausible route involves the amination of the corresponding sulfonyl chloride. The following is a generalized, two-step experimental protocol based on standard organic chemistry methodologies.

Step 1: Synthesis of 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride

The precursor, 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride, can be synthesized from 2-bromo-5-(trifluoromethyl)aniline via a Sandmeyer-type reaction.

Materials:

-

2-Bromo-5-(trifluoromethyl)aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂) gas

-

Copper(I) Chloride (CuCl)

-

Glacial Acetic Acid

-

Ice

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-bromo-5-(trifluoromethyl)aniline in a mixture of concentrated HCl and water.

-

Cool the solution to 0-5 °C using an ice-salt bath.

-

Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of SO₂ in glacial acetic acid and add a catalytic amount of CuCl.

-

Slowly add the cold diazonium salt solution to the SO₂/CuCl mixture. Vigorous gas evolution (N₂) will occur.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Pour the reaction mixture onto crushed ice and extract the product with dichloromethane.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 2-bromo-5-(trifluoromethyl)benzenesulfonyl chloride, which can be purified by vacuum distillation or recrystallization.

Step 2: Amination of 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride

Materials:

-

2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride

-

Ammonium Hydroxide (concentrated) or Ammonia gas

-

Tetrahydrofuran (THF) or other suitable aprotic solvent

-

Ice

Procedure:

-

Dissolve 2-bromo-5-(trifluoromethyl)benzenesulfonyl chloride in a suitable solvent such as THF.

-

Cool the solution in an ice bath.

-

Slowly add an excess of concentrated ammonium hydroxide solution or bubble ammonia gas through the solution.

-

Stir the reaction mixture at room temperature for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture into water to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Biological Activities and Applications

While no specific biological activities have been reported for this compound itself, the structural motifs present suggest several areas of potential application in drug discovery.

-

Anticancer Research: Benzenesulfonamide derivatives are known to act as inhibitors of various enzymes implicated in cancer, such as carbonic anhydrases and protein kinases. The trifluoromethyl group can enhance binding affinity and cell permeability, making this compound a candidate for elaboration into novel anticancer agents.

-

Antimicrobial Agents: The sulfonamide core is the basis for sulfa drugs, a class of antibiotics. Novel sulfonamides are continually being explored to combat drug-resistant bacteria. This compound could serve as a starting point for the development of new antimicrobial agents.

-

Chemical Research: As a functionalized building block, this compound is a versatile intermediate for organic synthesis. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further complexity, while the sulfonamide group can be further derivatized.

Safety and Handling

The available Safety Data Sheet (SDS) indicates that this compound should be handled with care in a laboratory setting.[1]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[1]

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam for fires.[1]

-

Stability: No data is available on chemical stability or reactivity.[1]

-

Toxicological Information: No toxicological data is available.[1]

-

Ecological Information: No ecological data is available.[1]

It is imperative to handle this compound in a well-ventilated fume hood and to consult the full Safety Data Sheet before use.

Conclusion

This compound is a chemical intermediate with significant potential for use in drug discovery and fine chemical synthesis. While detailed studies on its properties and reactivity are lacking in the public domain, its structure, combining the versatile benzenesulfonamide core with a bromine handle for further functionalization and a trifluoromethyl group for enhanced biological properties, makes it an attractive building block for medicinal and materials chemists. Further research is warranted to fully elucidate its synthetic utility and biological profile.

References

An In-depth Technical Guide to the Physical Properties of 2-Bromo-5-(trifluoromethyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 2-Bromo-5-(trifluoromethyl)benzenesulfonamide, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data in public literature, this guide combines reported values with detailed, generalized experimental protocols for the determination of key physicochemical parameters. Furthermore, predicted spectral characteristics are presented to aid in the structural elucidation and quality control of this compound.

Core Physicochemical Data

A summary of the available quantitative data for this compound is presented below. These values have been collated from various chemical supplier databases and safety data sheets.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrF₃NO₂S | |

| Molecular Weight | 304.08 g/mol | |

| Melting Point | 185-189 °C (lit.) | [1][2] |

| Boiling Point | 379 °C at 760 mmHg | [1][2] |

| Density | 1.809 g/cm³ | [1] |

| Solubility | Data not available | [2] |

| pKa | Data not available |

Experimental Protocols for Physical Property Determination

The following sections detail standardized methodologies for the experimental determination of key physical properties of this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., DigiMelt, Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of finely powdered, dry this compound is introduced into a capillary tube to a height of 2-3 mm. The sample is packed tightly by tapping the sealed end of the tube on a hard surface.

-

Calibration: The accuracy of the melting point apparatus should be verified using certified reference standards with melting points in a similar range to the expected value.

-

Measurement:

-

For an unknown compound, a preliminary rapid heating run (10-20 °C/min) is performed to determine an approximate melting range.

-

For a more precise measurement, a fresh sample is heated to a temperature approximately 20°C below the approximate melting point. The heating rate is then reduced to 1-2 °C/min.

-

The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

Solubility Determination (Gravimetric Method)

This method allows for the quantitative determination of the solubility of a solid in a given solvent.

Apparatus:

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic shaker or water bath

-

Vials with sealed caps

-

Solvent of interest (e.g., water, ethanol, acetone, dichloromethane)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

Procedure:

-

Equilibrium Saturation: An excess amount of this compound is added to a known volume of the solvent in a sealed vial.

-

The vial is placed in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: After allowing the solution to stand and any undissolved solid to settle, a known volume of the supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any suspended particles.

-

Solvent Evaporation and Mass Determination: The filtered solution is transferred to a pre-weighed container. The solvent is evaporated under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is obtained.

-

Calculation: The solubility is calculated in terms of mass per unit volume (e.g., mg/mL) or molarity.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a sulfonamide, the pKa of the N-H proton is a key parameter.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Co-solvent (if the compound is not sufficiently water-soluble, e.g., a methanol-water mixture)

Procedure:

-

Sample Preparation: A known amount of this compound is dissolved in a known volume of water or a suitable co-solvent.

-

Titration: The solution is stirred continuously, and the initial pH is recorded. The standardized strong base is added in small, precise increments from the burette.

-

Data Collection: After each addition of the titrant, the solution is allowed to equilibrate, and the pH is recorded. This process is continued well past the equivalence point.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Predicted and Expected Spectral Data

¹H NMR Spectroscopy

-

Aromatic Protons: The three protons on the benzene ring are expected to appear in the aromatic region (δ 7.0-8.5 ppm). Due to the substitution pattern, they will likely exhibit complex splitting patterns (doublets or doublets of doublets). The proton ortho to the electron-withdrawing sulfonamide group is expected to be the most downfield.

-

Amide Protons (-SO₂NH₂): The two protons of the sulfonamide group are expected to appear as a broad singlet, the chemical shift of which can be highly variable and dependent on the solvent and concentration.

¹³C NMR Spectroscopy

-

Aromatic Carbons: The six carbons of the benzene ring are expected to resonate in the range of δ 120-150 ppm. The carbon attached to the bromine atom (C-Br) and the carbon attached to the trifluoromethyl group (C-CF₃) will have characteristic chemical shifts. The trifluoromethyl group will also cause splitting of the signal for the carbon it is attached to (¹J C-F coupling).

-

Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

FT-IR Spectroscopy

-

N-H Stretching: The sulfonamide N-H stretches are expected to appear as two bands in the region of 3400-3200 cm⁻¹.

-

S=O Stretching: The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group will produce two strong absorption bands, typically in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively.

-

C-F Stretching: Strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group are expected in the region of 1350-1100 cm⁻¹.

-

Aromatic C-H and C=C Stretching: Characteristic absorptions for the aromatic ring will be present, including C-H stretching just above 3000 cm⁻¹ and C=C stretching in the 1600-1450 cm⁻¹ region.

Mass Spectrometry

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern will be observed with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

-

Fragmentation: Common fragmentation pathways for benzenesulfonamides include the loss of SO₂ (64 Da) and cleavage of the C-S bond. Fragments containing the bromine atom will also exhibit the characteristic isotopic pattern.

Logical Workflow for Synthesis and Characterization

As no specific signaling pathways involving this compound were identified, the following diagram illustrates a logical experimental workflow for its synthesis and subsequent physical and spectral characterization.

Caption: A logical workflow for the synthesis and characterization of the target compound.

References

2-Bromo-5-(trifluoromethyl)benzenesulfonamide molecular structure and weight

An In-depth Technical Guide to 2-Bromo-5-(trifluoromethyl)benzenesulfonamide

This technical guide provides a comprehensive overview of the molecular structure, properties, and a representative synthesis protocol for this compound. The content is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Molecular Structure and Properties

This compound is a synthetic organic compound featuring a benzene ring substituted with a bromine atom, a trifluoromethyl group, and a sulfonamide functional group. These structural motifs are of significant interest in medicinal chemistry due to their influence on the physicochemical and biological properties of molecules. The trifluoromethyl group, for instance, is known to enhance metabolic stability and lipophilicity, which can improve a compound's pharmacokinetic profile.

Table 1: Molecular and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₅BrF₃NO₂S | [1] |

| Molecular Weight | 304.08 g/mol | [1] |

| CAS Number | 351003-61-7 | [1] |

| Appearance | Solid | [2] |

| Melting Point | 185-189 °C | [2] |

| SMILES String | NS(=O)(=O)c1cc(ccc1Br)C(F)(F)F | |

| InChI Key | QEYFUGSQLUIFQY-UHFFFAOYSA-N |

Potential Applications in Research

While specific biological activities for this compound are not extensively documented in publicly available literature, the benzenesulfonamide scaffold is a well-established pharmacophore. Derivatives of benzenesulfonamide have been investigated for a wide range of therapeutic applications, including:

-

Antimicrobial Agents: The sulfonamide moiety is a key feature of sulfa drugs, which inhibit bacterial growth by interfering with folic acid synthesis.[1]

-

Carbonic Anhydrase Inhibitors: Many sulfonamides are potent inhibitors of carbonic anhydrases, enzymes involved in various physiological processes, making them relevant for conditions like glaucoma and epilepsy.

-

Anticancer Agents: Certain substituted benzenesulfonamides have demonstrated efficacy as anticancer agents by targeting various signaling pathways.[3]

The presence of a bromine atom on the aromatic ring of this compound provides a valuable synthetic handle for further chemical modifications, such as cross-coupling reactions, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.[1]

Experimental Protocol: A Representative Synthesis

The following is a generalized, representative protocol for the synthesis of this compound, based on common organic chemistry methodologies for the preparation of substituted benzenesulfonamides. The synthesis typically starts from the corresponding sulfonyl chloride.

Objective: To synthesize this compound from 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride.

Materials:

-

2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride

-

Ammonia solution (e.g., 28-30% in water or ammonia in an organic solvent)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride in a suitable organic solvent like dichloromethane. Cool the solution in an ice bath (0-5 °C).

-

Ammonolysis: While stirring vigorously, slowly add an excess of concentrated ammonia solution to the cooled solution of the sulfonyl chloride. The reaction is typically exothermic, so a slow addition rate is crucial to maintain the temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. If an aqueous ammonia solution was used, add more water and dichloromethane to facilitate phase separation. Separate the organic layer.

-

Extraction: Extract the aqueous layer with additional portions of dichloromethane to recover any remaining product.

-

Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent.

-

Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the final product as a solid.

Logical Workflow for Synthesis

The following diagram illustrates the logical steps involved in the synthesis of this compound.

References

In-depth Technical Guide: Solubility of 2-Bromo-5-(trifluoromethyl)benzenesulfonamide in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available, specific quantitative solubility data for 2-Bromo-5-(trifluoromethyl)benzenesulfonamide is limited. This guide synthesizes available information and provides a framework for understanding its solubility characteristics based on general chemical principles and related compounds.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring a sulfonamide group, a bromine atom, and a trifluoromethyl group, dictates its physicochemical properties, including its solubility in different organic solvents. Understanding this solubility is critical for optimizing reaction conditions, purification processes, and formulation development.

Physicochemical Properties

-

Polarity: The presence of the sulfonamide group (-SO₂NH₂) introduces polarity and the capacity for hydrogen bonding.

-

Aromatic Ring: The benzene ring provides a nonpolar, hydrophobic character.

-

Halogenation: The bromine and trifluoromethyl groups increase the molecular weight and can influence intermolecular interactions.

Given this structure, it is anticipated that this compound will exhibit moderate solubility in a range of organic solvents. It is likely to be more soluble in polar aprotic solvents and may have limited solubility in nonpolar solvents.

General Experimental Workflow for Solubility Determination

While specific experimental protocols for this compound were not found, a general and widely accepted method for determining the solubility of a solid in a liquid solvent is the isothermal equilibrium method. The following workflow outlines the typical steps involved.

Caption: A generalized workflow for determining the solubility of a solid compound in a solvent.

Detailed Experimental Protocol (Generalized)

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial or flask.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a sufficient period to ensure that equilibrium is reached. This duration can range from several hours to days and should be determined empirically.

-

Phase Separation: Once equilibrium is achieved, the undissolved solid is separated from the saturated solution. This is typically done by centrifugation followed by careful decantation of the supernatant, or by filtration through a fine-pore filter (e.g., 0.22 µm PTFE syringe filter).

-

Analysis of Supernatant: A known volume of the clear supernatant is carefully withdrawn, diluted with a suitable solvent, and its concentration is determined using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

-

Data Calculation and Reporting: The solubility is calculated from the measured concentration and expressed in units such as mg/mL, g/L, or mol/L at the specified temperature.

Logical Relationship for Solvent Selection

The choice of solvent for a particular application involving this compound will depend on the desired outcome, whether it be for a chemical reaction, purification, or formulation. The following diagram illustrates the logical considerations for solvent selection.

Caption: A decision tree for selecting an appropriate solvent based on the intended application.

Conclusion

While specific, publicly accessible quantitative data on the solubility of this compound is scarce, an understanding of its chemical structure allows for qualitative predictions of its solubility behavior. For precise quantitative data, it is imperative to perform experimental determinations. The generalized experimental workflow provided can serve as a foundational protocol for such studies. The selection of an appropriate organic solvent is a critical step in the successful application of this compound in research and development, and should be guided by the specific requirements of the intended process.

Spectroscopic and Structural Elucidation of 2-Bromo-5-(trifluoromethyl)benzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 2-Bromo-5-(trifluoromethyl)benzenesulfonamide. Due to the limited availability of experimentally derived public data, this document presents predicted spectroscopic values based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions are intended to serve as a reference for researchers engaged in the synthesis, characterization, and application of this and structurally related molecules.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 351003-61-7

-

Molecular Formula: C₇H₅BrF₃NO₂S

-

Molecular Weight: 304.08 g/mol

-

Appearance: Solid

-

Melting Point: 185-189 °C

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on the analysis of its chemical structure and comparison with data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 - 8.4 | Singlet | 2H | -SO₂NH₂ |

| ~8.1 | Doublet | 1H | Ar-H |

| ~7.9 | Doublet of doublets | 1H | Ar-H |

| ~7.7 | Doublet | 1H | Ar-H |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~142 | C-SO₂ |

| ~135 | C-Br |

| ~132 | Ar-CH |

| ~129 (quartet) | C-CF₃ |

| ~128 | Ar-CH |

| ~125 | Ar-CH |

| ~123 (quartet) | -CF₃ |

Table 3: Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~-61 | Singlet | -CF₃ |

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) for ¹H and ¹³C NMR, and to CFCl₃ for ¹⁹F NMR.

Infrared (IR) Spectroscopy

Table 4: Predicted FT-IR Data (Solid, KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Strong, Broad | N-H stretch (sulfonamide) |

| 1600 - 1450 | Medium | Aromatic C=C stretch |

| 1350 - 1300 | Strong | Asymmetric SO₂ stretch |

| 1180 - 1150 | Strong | Symmetric SO₂ stretch |

| 1300 - 1100 | Strong | C-F stretch |

| 800 - 600 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Relative Intensity (%) | Assignment |

| 303/305 | High | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 240/242 | Medium | [M - SO₂NH]⁺ |

| 224/226 | Medium | [M - SO₂NH₂]⁺ |

| 175 | High | [C₆H₃BrF₃]⁺ |

| 69 | High | [CF₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methods are standard for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: A 500 MHz NMR spectrometer is used for the analysis.

-

¹H NMR Acquisition: The proton NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

-

¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence. A sufficient number of scans and a relaxation delay are used to ensure accurate integration of all carbon signals. Chemical shifts are referenced to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).

-

¹⁹F NMR Acquisition: The fluorine-19 NMR spectrum is acquired, and chemical shifts are referenced to an external standard, such as trichlorofluoromethane (CFCl₃) at δ 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of the solid sample is finely ground using an agate mortar and pestle.[1]

-

The ground sample is then mixed with about 100-200 mg of dry potassium bromide (KBr) powder, which is transparent in the IR region.[1]

-

The mixture is placed into a pellet die and subjected to high pressure using a hydraulic press to form a transparent pellet.[1]

-

-

Instrumentation: A Fourier-Transform Infrared Spectrometer is used for the analysis.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR instrument, and the spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.[2][3]

-

Ionization Method (Electron Ionization - EI):

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualizations

Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of the target compound.

Structural Relationships in Spectroscopic Analysis

This diagram illustrates how different parts of the molecule correspond to the spectroscopic techniques used for its analysis.

Caption: Correlation of molecular fragments with spectroscopic analysis techniques.

References

2-Bromo-5-(trifluoromethyl)benzenesulfonamide stability and reactivity profile

An In-depth Technical Guide on the Stability and Reactivity Profile of 2-Bromo-5-(trifluoromethyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted aromatic compound with significant potential as a versatile building block in medicinal chemistry, agrochemical synthesis, and materials science. Its unique combination of a sulfonamide moiety, a bromine atom, and a trifluoromethyl group offers multiple reaction sites for synthetic elaboration. This technical guide provides a comprehensive overview of the stability and reactivity profile of this compound. Due to the limited availability of specific experimental data for this compound in public literature, this guide combines reported physical properties with a theoretical and inferred profile based on the well-established chemistry of its functional groups and data from analogous structures. It is intended to serve as a foundational resource for researchers, providing insights into its handling, storage, and synthetic applications.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. Its high melting point suggests strong intermolecular forces in the crystal lattice and implies good thermal stability under standard conditions.

| Property | Value | Reference(s) |

| CAS Number | 351003-61-7 | [1][2] |

| Molecular Formula | C₇H₅BrF₃NO₂S | [1][2] |

| Molecular Weight | 304.08 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 185-189 °C | [1] |

| Solubility | Data not available; likely soluble in polar organic solvents like methanol, THF, and DMSO. |

Stability Profile

A comprehensive stability profile is crucial for determining appropriate storage conditions, shelf-life, and compatibility with various experimental conditions. While specific stability studies on this compound are not widely published, a reliable profile can be inferred from data on related sulfonamides and trifluoromethylated aromatic compounds.

Thermal Stability

The compound's crystalline nature and high melting point (185-189 °C) are indicative of significant thermal stability. It is expected to be stable under standard laboratory and storage temperatures. Decomposition would likely occur only at elevated temperatures, approaching or exceeding its melting point. The thermal decomposition of sulfonamides can be complex, but generally involves the cleavage of the C-S and S-N bonds.

Hydrolytic Stability

General studies on sulfonamides indicate that they are typically hydrolytically stable, particularly at neutral to alkaline pH, exhibiting long half-lives.[3][4][5] However, degradation can be accelerated under strongly acidic conditions, which can catalyze the cleavage of the sulfonamide bond. Given this, this compound is predicted to be stable in aqueous solutions under most common experimental and environmental pH ranges (pH 4-9).

Photostability

Substituted aromatic compounds often absorb UV radiation and can be susceptible to photodegradation.[1] While this molecule lacks the aniline moiety that acts as the primary chromophore for photodegradation in many sulfonamide antibiotics, the substituted benzene ring itself can absorb UV light.[6] Prolonged exposure to high-intensity light, particularly UV, could potentially lead to degradation, possibly through cleavage of the C-Br or C-S bonds.

Recommended Storage and Handling

Based on the available data and inferred stability, the following storage and handling procedures are recommended:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from direct sunlight and sources of ignition.

-

Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1] Handle in a well-ventilated area or fume hood to avoid inhalation of dust.

Reactivity Profile

The reactivity of this compound is dictated by its three key functional groups: the sulfonamide, the aromatic bromo substituent, and the trifluoromethyl group. This combination makes it a highly valuable and versatile synthetic intermediate.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

The Versatile Building Block: A Technical Guide to 2-Bromo-5-(trifluoromethyl)benzenesulfonamide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-(trifluoromethyl)benzenesulfonamide is a key chemical intermediate increasingly recognized for its utility as a versatile building block in modern organic synthesis. Its unique trifluoromethylated and halogenated aromatic structure provides a valuable scaffold for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry and materials science. The presence of a bromine atom facilitates a variety of cross-coupling reactions, while the trifluoromethyl group can significantly enhance the lipophilicity, metabolic stability, and binding affinity of target molecules. The sulfonamide moiety itself is a well-established pharmacophore present in numerous therapeutic agents. This in-depth guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this important building block, complete with experimental protocols and mechanistic insights.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 351003-61-7 | [1] |

| Molecular Formula | C₇H₅BrF₃NO₂S | [1] |

| Molecular Weight | 304.08 g/mol | [1] |

| Melting Point | 185-189 °C | [1] |

| Appearance | Solid | [1] |

| Solubility | Soluble in many organic solvents | General Knowledge |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 2-bromo-5-(trifluoromethyl)aniline. The aniline is first converted to the corresponding sulfonyl chloride, which is then subjected to amination.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride

This procedure is adapted from standard methods for the synthesis of aryl sulfonyl chlorides from anilines.

Materials:

-

2-Bromo-5-(trifluoromethyl)aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂)

-

Copper(I) Chloride (CuCl)

-

Glacial Acetic Acid

-

Ice

-

Water

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 2-bromo-5-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated HCl and water.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt. Stir for an additional 30 minutes.

-

In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(I) chloride.

-

Slowly add the cold diazonium salt solution to the SO₂/CuCl₂ mixture with vigorous stirring. Control the addition rate to maintain the reaction temperature.

-

After the addition is complete, allow the reaction to stir at room temperature until the evolution of nitrogen gas ceases.

-

Pour the reaction mixture onto crushed ice and extract the product with dichloromethane.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-bromo-5-(trifluoromethyl)benzenesulfonyl chloride. The crude product can be purified by vacuum distillation or recrystallization.

Step 2: Synthesis of this compound

Materials:

-

2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride

-

Concentrated Ammonium Hydroxide (NH₄OH)

-

Dichloromethane (CH₂Cl₂)

-

Water

Procedure:

-

Dissolve 2-bromo-5-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an excess of concentrated ammonium hydroxide dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The resulting solid is this compound, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Applications in Organic Synthesis: A Building Block for Cross-Coupling Reactions

The aryl bromide moiety in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the facile introduction of aryl, heteroaryl, and amino groups at the 2-position, leading to a diverse range of substituted benzenesulfonamide derivatives.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-5-(trifluoromethyl)benzenesulfonamides

General Protocol:

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 eq)

-

Solvent (e.g., Toluene, Dioxane, DMF, and water)

Procedure:

-

To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data for Representative Suzuki-Miyaura Coupling Reactions:

| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Dioxane/H₂O | 90 | 10 | 80-90 |

| 3-Pyridylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 110 | 16 | 75-85 |

Note: Yields are representative and can vary based on the specific substrates and reaction conditions.

Buchwald-Hartwig Amination: Synthesis of N-Substituted-2-amino-5-(trifluoromethyl)benzenesulfonamides

General Protocol:

Materials:

-

This compound (1.0 eq)

-

Amine (1.2 eq)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., XPhos, SPhos, BINAP, 2-4 mol%)

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.4 eq)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

-

To a dry Schlenk tube, add the palladium catalyst, the phosphine ligand, and the base under an inert atmosphere.

-

Add the anhydrous solvent, followed by this compound and the amine.

-

Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

-

Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

-

Dilute with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography.

Quantitative Data for Representative Buchwald-Hartwig Amination Reactions:

| Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Morpholine | Pd₂(dba)₃/XPhos (1/2) | NaOtBu | Toluene | 100 | 12 | 90-98 |

| Aniline | Pd(OAc)₂/BINAP (2/3) | Cs₂CO₃ | Dioxane | 110 | 18 | 80-90 |

| Benzylamine | Pd₂(dba)₃/SPhos (1/2) | K₃PO₄ | Toluene | 100 | 16 | 85-95 |

Note: Yields are representative and can vary based on the specific substrates and reaction conditions.

Application in Medicinal Chemistry: Synthesis of Celecoxib Analogues and Cyclooxygenase-2 (COX-2) Inhibition

Benzenesulfonamides are a cornerstone in the development of selective cyclooxygenase-2 (COX-2) inhibitors, with celecoxib being a prominent example. The structural features of this compound make it an ideal starting material for the synthesis of novel celecoxib analogues. The trifluoromethyl group is a key feature in many COX-2 inhibitors, contributing to their selectivity and potency.

The general synthetic strategy involves the reaction of a substituted hydrazine with a β-diketone to form the pyrazole core, a key structural motif in celecoxib and its analogues. This compound, after conversion to the corresponding hydrazine, can be utilized in this reaction.

The inhibition of the COX-2 enzyme by these celecoxib analogues blocks the conversion of arachidonic acid to prostaglandin H₂, a precursor to various prostaglandins that mediate inflammation and pain. The development of selective COX-2 inhibitors is a major goal in the pharmaceutical industry to create anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis and the reactivity of its aryl bromide moiety in key cross-coupling reactions provide access to a wide array of complex molecules. Its application in the synthesis of potential therapeutic agents, such as COX-2 inhibitors, highlights its significance for researchers in drug discovery and development. The experimental protocols and data presented in this guide offer a solid foundation for the utilization of this important chemical intermediate in advancing synthetic and medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Bromo-5-(trifluoromethyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the multi-step synthesis of 2-Bromo-5-(trifluoromethyl)benzenesulfonamide, a valuable building block in medicinal chemistry and drug discovery. The protocol outlines a reliable and reproducible pathway starting from commercially available 2-bromobenzotrifluoride.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a three-step sequence:

-

Nitration: Electrophilic aromatic substitution on 2-bromobenzotrifluoride to introduce a nitro group, yielding 2-bromo-5-nitrobenzotrifluoride.

-

Reduction: Conversion of the nitro group to an amine to produce 2-Bromo-5-(trifluoromethyl)aniline.

-

Sulfonamide Formation: A two-part process involving the conversion of the aniline to a sulfonyl chloride via a Sandmeyer-type reaction, followed by amination to afford the final product.

Experimental Protocols

Step 1: Synthesis of 2-bromo-5-nitrobenzotrifluoride

This procedure details the nitration of 2-bromobenzotrifluoride.

Materials:

-

2-bromobenzotrifluoride

-

Concentrated sulfuric acid (98%)

-

Fuming nitric acid

-

Sodium hydroxide solution (for neutralization)

-

Water

-

Organic solvent (e.g., dichloromethane or diethyl ether)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully prepare a nitrating mixture by slowly adding 120 g of fuming nitric acid to 260 g of concentrated sulfuric acid at room temperature.[1]

-

Maintain the temperature of the reaction mixture between 50-60°C and slowly add 390 g of 2-bromobenzotrifluoride.[1][2]

-

After the addition is complete, continue stirring the mixture at 50-60°C. Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.[1]

-

Once the reaction is complete, allow the mixture to cool and settle, leading to phase separation.

-

Separate the upper organic layer and wash it with a suitable alkali solution (e.g., sodium hydroxide solution) until neutral, followed by washing with water.

-

Dry the organic phase over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

-

Remove the solvent under reduced pressure to obtain 2-bromo-5-nitrobenzotrifluoride as a bright yellow liquid.[1]

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Moles | Purity | Yield (%) |

| 2-bromobenzotrifluoride | 225.01 | 390 g | 1.73 | - | - |

| Fuming nitric acid | 63.01 | 120 g | 1.90 | - | - |

| Conc. sulfuric acid | 98.08 | 260 g | 2.65 | - | - |

| 2-bromo-5-nitrobenzotrifluoride | 270.01 | 450.4 g | 1.67 | 95% (GC) | 92 |

Step 2: Synthesis of 2-Bromo-5-(trifluoromethyl)aniline

This protocol describes the reduction of 2-bromo-5-nitrobenzotrifluoride.

Materials:

-

2-bromo-5-nitrobenzotrifluoride

-

Methanol

-

Raney Nickel (catalyst)

-

Hydrogen gas

-

Debromination inhibitor (optional)

Procedure:

-

In a high-pressure hydrogenation reactor, add methanol, 2-bromo-5-nitrobenzotrifluoride, and a catalytic amount of Raney Nickel. A debromination inhibitor can also be added.[2]

-

Seal the reactor and purge it with hydrogen gas multiple times.

-

Pressurize the reactor with hydrogen gas to 0.8-1.0 MPa and heat the reaction mixture to 80-90°C with stirring.[2]

-

Maintain these conditions until the consumption of hydrogen gas ceases, indicating the completion of the reaction.

-

Cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the Raney Nickel catalyst.

-

Remove methanol and water from the filtrate by distillation under reduced pressure.

-

The crude product can be purified by simple distillation to yield 2-Bromo-5-(trifluoromethyl)aniline as a pale yellow liquid.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Purity | Yield (%) |

| 2-bromo-5-nitrobenzotrifluoride | 270.01 | - | - |

| 2-Bromo-5-(trifluoromethyl)aniline | 240.02 | High | High (reported up to 98.8%) |

Step 3: Synthesis of this compound

This final step is a two-part process involving the formation of a sulfonyl chloride followed by amination.

Part A: Synthesis of 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride (via Sandmeyer-type reaction)

Materials:

-

2-Bromo-5-(trifluoromethyl)aniline

-

Concentrated hydrochloric acid or hydrobromic acid

-

Sodium nitrite

-

Sulfur dioxide

-

Glacial acetic acid

-

Cuprous chloride (catalyst)

-

Ice

-

Organic solvent (e.g., diethyl ether or dichloromethane)

Procedure:

-

Diazotization: Dissolve 2-Bromo-5-(trifluoromethyl)aniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5°C in an ice-salt bath. Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature remains below 5°C. Stir for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

Sulfonylation: In a separate flask, saturate glacial acetic acid with sulfur dioxide gas. Add a catalytic amount of cuprous chloride.

-

Slowly add the cold diazonium salt solution to the sulfur dioxide/acetic acid mixture. Control the addition rate to maintain the reaction temperature below 30°C. Foaming may occur and can be controlled with a few drops of ether.

-

After the addition is complete, stir the reaction mixture for several hours at room temperature.

-

Pour the reaction mixture onto crushed ice and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to obtain crude 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride. This can be purified by distillation or used directly in the next step.

Part B: Amination to this compound

Materials:

-

2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride

-

Aqueous ammonia or ammonia gas

-

Suitable solvent (e.g., tetrahydrofuran, dioxane, or acetone)

Procedure:

-

Dissolve the crude or purified 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride in a suitable solvent.

-

Cool the solution in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia or bubble ammonia gas through the solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield this compound as a solid. A reported melting point for this compound is 185-189 °C.

Quantitative Data (Estimated):

| Reactant/Product | Molecular Weight ( g/mol ) | Purity | Yield (%) |

| 2-Bromo-5-(trifluoromethyl)aniline | 240.02 | - | - |

| 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride | 323.51 | - | 70-85 (typical for Sandmeyer) |

| This compound | 304.08 | >95% (after recrystallization) | 80-95 (typical for amination) |

Synthesis Workflow

Caption: Synthetic pathway for this compound.

References

Application Note: High-Purity Purification of 2-Bromo-5-(trifluoromethyl)benzenesulfonamide via Recrystallization

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromo-5-(trifluoromethyl)benzenesulfonamide is a key building block in medicinal chemistry and drug discovery. The purity of such intermediates is paramount, as impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks. Recrystallization is a robust and widely used technique for purifying solid organic compounds.[1][2] This method relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. This document provides a detailed protocol for the purification of this compound using the recrystallization technique, ensuring high purity for downstream applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. Understanding these properties is crucial for the development of a successful purification protocol.

| Property | Value | Reference |

| CAS Number | 351003-61-7 | |

| Molecular Formula | C₇H₅BrF₃NO₂S | [3] |

| Molecular Weight | 304.08 g/mol | |

| Appearance | Solid | |

| Melting Point | 185-189 °C | [4] |

| Density | 1.809 g/cm³ | [4] |

Experimental Protocol: Purification by Recrystallization

This protocol outlines a systematic approach to purify this compound. The core principle involves dissolving the impure solid in a hot solvent and allowing it to crystallize upon cooling, leaving impurities behind in the solution.[1][5]

Part 1: Solvent Selection (Screening)

Methodology:

-

Place approximately 10-20 mg of the crude this compound into several different test tubes.

-

Add 0.5 mL of a candidate solvent to each test tube. Candidate solvents should span a range of polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane).

-

Observe the solubility at room temperature. If the compound dissolves, the solvent is unsuitable.

-

If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. If the compound dissolves completely, it is a potentially good solvent.

-

Allow the hot solutions that dissolved the compound to cool slowly to room temperature, and then in an ice bath.

-

Observe the formation of crystals. The solvent that yields the highest recovery of pure-looking crystals is the best choice.

-

Record all observations in a table similar to the one below.

Data Presentation: Solvent Screening Results

| Solvent | Solubility (Room Temp) | Solubility (Hot) | Crystal Formation upon Cooling | Observations |

| Example: Ethanol | Sparingly soluble | Completely soluble | Abundant, well-defined crystals | Potential good solvent |

| Example: Hexane | Insoluble | Insoluble | N/A | Unsuitable solvent |

| Example: Acetone | Soluble | Soluble | N/A | Unsuitable solvent |

| (Record your results here) |

Part 2: Recrystallization Workflow

The following diagram illustrates the logical workflow for the purification process.

Caption: Workflow for the recrystallization of this compound.

Part 3: Detailed Step-by-Step Protocol

1. Dissolution:

-

Place the crude this compound in an appropriately sized Erlenmeyer flask.

-

Heat the chosen solvent in a separate beaker on a hot plate. Never heat organic solvents with an open flame.

-

Add the hot solvent to the Erlenmeyer flask containing the crude solid in small portions, with swirling, until the compound just dissolves. Use the minimum amount of hot solvent necessary to form a saturated solution.

2. Decolorization (Optional):

-

If the hot solution is colored, and the pure compound is known to be colorless, colored impurities may be present.

-

Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal.

-

Reheat the solution to boiling for a few minutes. The colored impurities will adsorb onto the charcoal.[1]

3. Hot Filtration (Required if charcoal was used or insoluble impurities are present):

-

If charcoal was added or if insoluble impurities are visible in the hot solution, they must be removed by filtering the solution while it is still hot.

-

Use a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel.

-

Filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

4. Crystallization:

-

Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.

-

Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[1]

5. Isolation and Washing:

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Transfer the crystals and the solvent to the funnel.

-

Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities adhering to the crystal surfaces.[1]

6. Drying:

-

Continue to draw air through the Büchner funnel to partially dry the crystals.[1]

-

Transfer the crystals to a watch glass and dry them completely in a vacuum oven or desiccator until a constant weight is achieved.

7. Purity Assessment:

-

Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (185-189 °C) is a good indicator of high purity.

-

Purity can be further confirmed by techniques such as HPLC, TLC, or NMR spectroscopy.

References

Application Notes and Protocols for Suzuki Coupling Reactions of 2-Bromo-5-(trifluoromethyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical industry for the synthesis of complex molecules, including analogues of drugs like Celecoxib.[1][2][3][4][5] 2-Bromo-5-(trifluoromethyl)benzenesulfonamide is a key building block in medicinal chemistry due to the presence of the trifluoromethyl and sulfonamide functional groups, which can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. As an electron-deficient aryl bromide, its reactivity in Suzuki coupling reactions requires careful optimization of catalytic systems.[6][7]

These application notes provide a comprehensive overview and detailed protocols for the successful Suzuki coupling of this compound with various arylboronic acids.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of this compound with arylboronic acids. The data is compiled from established protocols for structurally similar electron-deficient aryl bromides.[8][9][10]

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ or K₃PO₄ | Dioxane/H₂O (4:1) | 90-100 | 12-24 | 75-90 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 8-16 | 80-95 |

| 3 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 12 | 70-85 |

| 4 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | XPhos (5) | K₃PO₄ | 1,4-Dioxane | 100 | 10-18 | 78-92 |

| 5 | 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | CsF | THF | 80 | 12-24 | 65-80 |

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol outlines a general procedure for the Suzuki coupling of this compound with an arylboronic acid using a palladium catalyst and a phosphine ligand.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

-

Anhydrous 1,4-Dioxane

-

Degassed water

-

Round-bottom flask or microwave vial

-

Magnetic stirrer and stir bar

-

Condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask, add this compound, the arylboronic acid, and potassium phosphate.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

In a separate vial, weigh the palladium(II) acetate and SPhos ligand and add them to the reaction flask under a stream of inert gas.

-

Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) to the flask via syringe.

-

Degas the resulting mixture by bubbling the inert gas through the solution for 10-15 minutes.

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C) under a positive pressure of inert gas and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Mandatory Visualizations

References

- 1. Design and synthesis of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.hw.ac.uk [pure.hw.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Derivatization of the Sulfonamide Group of 2-Bromo-5-(trifluoromethyl)benzenesulfonamide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of the sulfonamide group of 2-Bromo-5-(trifluoromethyl)benzenesulfonamide. This compound serves as a versatile building block in medicinal chemistry, and its derivatization allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The protocols outlined below focus on N-alkylation and N-arylation, two common and effective strategies for modifying the sulfonamide moiety.

Introduction

The sulfonamide functional group is a cornerstone in drug discovery, present in a wide array of therapeutic agents. The ability to modify the sulfonamide nitrogen of this compound provides a powerful tool for fine-tuning the physicochemical and pharmacological properties of lead compounds. The presence of the electron-withdrawing trifluoromethyl group and the synthetically versatile bromine atom on the phenyl ring makes this scaffold particularly attractive for the generation of diverse chemical libraries.